2,5-Difluoroanisole
Overview
Description
2,5-Difluoroanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
- Research on 3,5-difluoroanisole (3,5-DFA), a closely related compound to 2,5-difluoroanisole, utilized resonance-enhanced two-photon ionization spectroscopy and theoretical calculations to study its structure and vibrations. This study provides insights into the effects of dihalogen-substitution on molecular structure, vibrational frequencies, and electronic transitions (Zhang et al., 2012).
- An investigation into the effect of fluorination on the conformation of 2,6-difluoroanisole, another similar compound, was conducted using gas electron diffraction and quantum chemical calculations. This research highlights the impact of fluorination on molecular conformation, important for understanding the behavior of difluoroanisoles in various applications (Zarembo et al., 2006).
Chemical Properties and Interactions
- A study on 2,4-difluoroanisole explored its molecular vibrations, structure, and various electronic properties like HOMO-LUMO and NPA charge analyses. This provides a comprehensive understanding of the chemical properties and potential applications of difluoroanisoles (2020).
- Fluoroanisoles, including difluoroanisoles, demonstrate distinct conformational preferences which can significantly impact their physicochemical properties. This information is crucial for designing compounds with specific characteristics for scientific research (Xing et al., 2015).
Applications in Environmental Studies
- A study on PM2.5 composition during the summer of 2003 in North Carolina identified various organic compounds, including anisoles. This research contributes to the understanding of the role of such compounds in environmental pollution and aerosol composition (Lewandowski et al., 2007).
Molecular and Vibrational Analysis
- Investigations into molecular structures and conformations of various fluorinated anisoles, including difluoroanisoles, using gas electron diffraction and quantum chemical methods, provide insights into their structural behavior, which is critical for their application in scientific research (Giricheva et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2,5-Difluoroanisole are currently unknown .
Mode of Action
It’s known that anisole derivatives can interact with biological targets in various ways, potentially influencing cellular processes .
Pharmacokinetics
Its physical properties such as its molecular weight (14412) and its liquid state at ambient temperature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability under pyrolysis conditions suggests that it may be resistant to degradation under certain conditions .
Safety and Hazards
Properties
IUPAC Name |
1,4-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369318 | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-17-4 | |
Record name | 1,4-Difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.